molecular formula C17H25N3O4S B15169283 N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine CAS No. 648416-02-8

N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine

Cat. No.: B15169283
CAS No.: 648416-02-8
M. Wt: 367.5 g/mol
InChI Key: DFYPQKPGYNPRHE-ZDUSSCGKSA-N
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Description

N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine is a novel synthetic compound of significant interest in biomedical research, designed by conjugating a 4-(2-methoxyphenyl)piperazine pharmacophore with the endogenous amino acid L-cysteine. This unique structure suggests potential for a multi-target mechanism of action. The 4-(2-methoxyphenyl)piperazine moiety is a well-known scaffold in medicinal chemistry, frequently associated with high-affinity binding to serotonin receptors, particularly the 5-HT1A receptor subtype, which is a prominent target in the investigation of neurological disorders and depression . Concurrently, the L-cysteine portion serves as a precursor for the intracellular production of hydrogen sulfide (H2S), an important gaseous signaling molecule with demonstrated cytoprotective effects. Research indicates that exogenous administration of L-cysteine can confer neuroprotection against hypoxia-ischemia-induced brain injury by modulating the PTEN/PI3K/Akt signaling pathway, thereby reducing apoptosis, glial cell activation, and oxidative stress . Therefore, this hybrid compound may offer a dual-research value: investigating modulation of serotonergic signaling and exploring H2S-mediated pathways for cytoprotection, potentially in models of neurodegenerative disease, ischemic injury, and oxidative stress. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

648416-02-8

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

(2R)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propanoylamino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C17H25N3O4S/c1-24-15-5-3-2-4-14(15)20-10-8-19(9-11-20)7-6-16(21)18-13(12-25)17(22)23/h2-5,13,25H,6-12H2,1H3,(H,18,21)(H,22,23)/t13-/m0/s1

InChI Key

DFYPQKPGYNPRHE-ZDUSSCGKSA-N

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC(CS)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable acylating agent to form the intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . This intermediate is then coupled with L-cysteine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, such as Yb(OTf)3, and solvents like acetonitrile to facilitate the reaction . Additionally, purification steps such as recrystallization from optimized solvents would be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The piperazine ring and the methoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-cysteine can yield sulfoxides or sulfones, while reduction of the carbonyl group in the propanoyl moiety can produce alcohols.

Scientific Research Applications

N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The piperazine ring and methoxyphenyl group are key structural features that facilitate binding to these targets, potentially modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound X belongs to a class of piperazine-based compounds targeting 5-HT1A receptors. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Compound X with Similar Compounds

Compound Key Structural Features Target Receptor Metabolic Stability Key Advantages Limitations Applications
Compound X 4-(2-Methoxyphenyl)piperazine + propanoyl-L-cysteine 5-HT1A (putative) High (L-cysteine conjugation likely reduces hepatic metabolism) Potential for enhanced BBB penetration and reduced defluorination Limited in vivo data; synthesis complexity Therapeutic (hypothetical)
18F-FCWAY Fluorocyclohexanecarboxamide + 2-methoxyphenylpiperazine 5-HT1A Low (rapid defluorination) High receptor affinity; validated PET ligand Bone uptake due to defluorination PET imaging of 5-HT1A
WAY-100635 Quinolinyl + 2-methoxyphenylpiperazine 5-HT1A Moderate Gold standard antagonist; extensive validation Poor BBB penetration; short half-life Preclinical research
Buspirone Azapirone core + pyrimidinylpiperazine 5-HT1A partial agonist Moderate FDA-approved for anxiety Metabolized to active forms (e.g., 1-PP) Anxiolytic therapy

Key Research Findings

Structural Impact on Metabolism: Unlike 18F-FCWAY, Compound X lacks a fluorine atom, eliminating defluorination-related bone uptake observed in PET imaging. This structural distinction may enhance its suitability for therapeutic applications. The L-cysteine moiety in Compound X could facilitate glutathione conjugation, reducing oxidative stress or hepatotoxicity compared to non-conjugated analogs like WAY-100635.

Receptor Binding and Specificity :

  • While 18F-FCWAY exhibits high 5-HT1A affinity (Ki < 1 nM), Compound X’s binding parameters remain uncharacterized. However, its piperazine core suggests comparable receptor engagement.
  • Buspirone’s partial agonism contrasts with the antagonist properties of 18F-FCWAY and WAY-100635, highlighting functional diversity within this structural class.

Pharmacokinetic Profiles: 18F-FCWAY’s defluorination limits its utility in PET imaging, necessitating co-administration of inhibitors like miconazole to prolong plasma half-life. Compound X’s lack of labile fluorine may inherently avoid this issue. The propanoyl linker in Compound X could enhance BBB penetration relative to WAY-100635, which suffers from poor brain bioavailability.

Therapeutic Potential: Compound X’s design aligns with trends in prodrug development (e.g., cysteine conjugates for controlled release), contrasting with direct-acting agents like buspirone.

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